Frentizole, chemically known as 1-(6-methoxy-2-benzothiazolyl)-3-phenylurea, is a synthetic heterocyclic compound with a benzothiazole core structure. [, ] This compound belongs to the class of (thio)ureabenzothiazoles, characterized by the presence of a (thio)urea moiety linked to the benzothiazole ring system. [, ] Frentizole has garnered significant interest in scientific research due to its diverse biological activities, including immunosuppressive, anti-inflammatory, and potential anti-tumor properties. [, , , , , , , , ]
The synthesis of frentizole typically involves several chemical reactions that can be categorized into distinct steps:
The synthesis has been reported to yield frentizole in moderate to high purity, with specific methods achieving yields exceeding 90% under optimized conditions.
Frentizole's molecular structure features a benzothiazole ring fused with a urea moiety. The compound's molecular formula is , which corresponds to a molecular weight of approximately 218.27 g/mol. The structural configuration allows for significant interactions with biological targets, particularly through hydrogen bonding and π-π stacking interactions due to the aromatic nature of the benzothiazole component .
Frentizole participates in several notable chemical reactions:
Frentizole's mechanism of action primarily involves its role as an inhibitor of tubulin dynamics. By binding to the colchicine site on tubulin, frentizole disrupts microtubule polymerization, essential for mitosis and cellular transport processes:
Frentizole exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate delivery methods for therapeutic applications.
Frentizole has garnered interest across various scientific domains:
Frentizole (chemical name: 1-(6-methoxy-2-benzothiazolyl)-3-phenylurea; CAS: 26130-02-9) was initially developed as an immunosuppressive agent and received FDA approval for managing autoimmune conditions. Its core structure combines a benzothiazole ring with a phenylurea moiety, forming a unique pharmacophore [3] [10]. Historically, it was clinically deployed for rheumatoid arthritis and systemic lupus erythematosus (SLE) due to its ability to selectively inhibit lymphocyte proliferation. In vitro studies demonstrated that concentrations as low as 62.5 ng/mL significantly suppressed uridine incorporation in lymphocytes, while 500 ng/mL inhibited thymidine incorporation by 58% in response to the mitogen concanavalin A [5] [10]. Unlike conventional immunosuppressants (e.g., corticosteroids), Frentizole exhibited a distinctive activity profile: it preferentially inhibited responses to T-cell mitogens without predisposing hosts to opportunistic infections like Pseudomonas aeruginosa or Candida albicans in murine models [10].
Table 1: Key Physicochemical and Pharmacological Properties of Frentizole
Property | Value/Description |
---|---|
Molecular Formula | C₁₅H₁₃N₃O₂S |
Molecular Weight | 299.35 g/mol |
Core Pharmacophore | Benzothiazole-urea hybrid |
Primary Targets (Initial) | Lymphocyte proliferation pathways |
IC₅₀ (Aβ-ABAD inhibition) | 200 μM |
Autoimmune Applications | Rheumatoid arthritis, SLE |
Frentizole has emerged as a compelling candidate in drug repurposing, a strategy that identifies new therapeutic indications for existing drugs to accelerate clinical deployment. Computational approaches revealed structural similarities between Frentizole and antimitotic agents binding to tubulin’s colchicine site. Recursive database screenings showed that Frentizole shares key pharmacophoric elements with tubulin inhibitors like nocodazole and benzothiazole analogs (e.g., MI-181), suggesting potential anticancer utility [1] [2]. This repositioning capitalizes on Frentizole’s established safety profile to overcome traditional challenges in oncology drug development, such as toxicity and resistance [1] [6]. Notably, in silico analyses demonstrated that standard target-prediction algorithms often failed to link Frentizole to tubulin, underscoring the limitations of conventional repurposing methods and the need for nuanced structural comparisons [2]. The compound’s repurposing is particularly relevant for glioblastoma, where its low neurotoxicity profile offers advantages over existing antimitotics [1]. Network medicine approaches further support its potential in multi-drug regimens like the CUSP9* protocol for recurrent glioblastoma [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7